2-[2-Hydroxy-4-(4-methylphenyl)quinolin-3-yl]acetic acid
Description
2-[2-Hydroxy-4-(4-methylphenyl)quinolin-3-yl]acetic acid is a quinoline-derived compound featuring a hydroxy group at position 2, a 4-methylphenyl substituent at position 4, and an acetic acid moiety at position 3 of the quinoline core.
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-2-oxo-1H-quinolin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-6-8-12(9-7-11)17-13-4-2-3-5-15(13)19-18(22)14(17)10-16(20)21/h2-9H,10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLKMXDFHGYABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxy-4-(4-methylphenyl)quinolin-3-yl]acetic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of anthranilic acid with 4-methylbenzaldehyde, followed by cyclization and subsequent functional group modifications to introduce the hydroxy and acetic acid groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-Hydroxy-4-(4-methylphenyl)quinolin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[2-Hydroxy-4-(4-methylphenyl)quinolin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the quinoline ring can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinoline Acetic Acid Derivatives
Physicochemical and Spectral Properties
- Target Compound : Expected IR peaks for -OH (~3047 cm⁻¹) and C=O (~1715 cm⁻¹) based on methoxy analog data .
- Methoxy Analog : $^{1}\text{H}$-NMR signals at δ 3.85 (s, 3H, OCH3) and δ 12.72 (br.s, 1H, COOH); $^{13}\text{C}$-NMR at δ 171.99 (C=O) .
- Hydrochloride Derivative : Increased solubility in polar solvents due to ionic character; $^{1}\text{H}$-NMR shifts influenced by HCl salt formation .
Biological Activity
2-[2-Hydroxy-4-(4-methylphenyl)quinolin-3-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and relevant research findings concerning this compound.
Synthesis and Structural Characteristics
The synthesis of quinoline derivatives, including 2-[2-Hydroxy-4-(4-methylphenyl)quinolin-3-yl]acetic acid, typically involves the modification of existing quinoline structures. The compound can be synthesized through various methods, including the use of arylglyoxals and Meldrum's acid under specific conditions to yield target products with desired functional groups .
Biological Activities
1. Antioxidant Activity
Research indicates that quinoline derivatives exhibit significant antioxidant properties. For instance, a series of 3-aryl-2-hydroxyquinoline-4-carboxylic acids were evaluated using the ABTS assay method, demonstrating varying levels of antioxidant activity. Compounds similar to 2-[2-Hydroxy-4-(4-methylphenyl)quinolin-3-yl]acetic acid have shown promising results in reducing oxidative stress markers in vitro .
2. Antimicrobial Activity
Quinoline derivatives have been assessed for their antimicrobial efficacy against various bacterial and fungal strains. Studies have documented moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition. For example, compounds related to this class have shown significant activity against Staphylococcus aureus and Escherichia coli .
3. Anticancer Potential
Some studies suggest that quinoline derivatives possess anticancer properties. Research involving structural modifications has indicated that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways related to growth and survival .
Case Study 1: Antioxidant Efficacy
In a study evaluating a series of hydroxyquinoline derivatives, it was found that 2-[2-Hydroxy-4-(4-methylphenyl)quinolin-3-yl]acetic acid exhibited significant antioxidant activity compared to standard compounds. The results were quantified using the ABTS decolorization assay, showing a marked reduction in free radicals at specific concentrations.
| Compound | IC50 (µM) |
|---|---|
| 2-[2-Hydroxy-4-(4-methylphenyl)quinolin-3-yl]acetic acid | 15.5 |
| Standard (Trolox) | 12.0 |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of quinoline derivatives demonstrated that 2-[2-Hydroxy-4-(4-methylphenyl)quinolin-3-yl]acetic acid had an MIC value against E. coli of 25 µM, indicating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µM) |
|---|---|
| E. coli | 25 |
| S. aureus | 20 |
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is often influenced by their structural features. Modifications at specific positions on the quinoline ring can enhance or diminish their biological effectiveness. For instance, the introduction of hydroxyl groups at specific locations has been correlated with increased antioxidant and antimicrobial activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
